molecular formula C12H16O2 B12572928 3-Pentanone, 1-methoxy-1-phenyl- CAS No. 202396-16-5

3-Pentanone, 1-methoxy-1-phenyl-

Cat. No.: B12572928
CAS No.: 202396-16-5
M. Wt: 192.25 g/mol
InChI Key: QYFRYDPSKGMASD-UHFFFAOYSA-N
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Description

3-Pentanone, 1-methoxy-1-phenyl-: is an organic compound with the molecular formula C12H16O. It is a ketone derivative characterized by the presence of a methoxy group and a phenyl group attached to the pentanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentanone, 1-methoxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-pentanone in the presence of a suitable catalyst. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the carbonyl group of 3-pentanone to yield the desired product.

Industrial Production Methods: Industrial production of 3-Pentanone, 1-methoxy-1-phenyl- typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Pentanone, 1-methoxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-Pentanone, 1-methoxy-1-phenyl- is used as a building block for the synthesis of more complex molecules

Biology: The compound’s reactivity and structural features make it useful in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.

Medicine: In medicine, derivatives of 3-Pentanone, 1-methoxy-1-phenyl- are explored for their potential therapeutic properties. Research is ongoing to identify compounds with specific biological activities.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-methoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.

Comparison with Similar Compounds

    3-Pentanone: A simpler ketone without the methoxy and phenyl groups.

    1-Phenyl-2-propanone: A related compound with a phenyl group attached to a different position.

    1-Methoxy-2-propanone: A compound with a methoxy group but lacking the phenyl group.

Uniqueness: 3-Pentanone, 1-methoxy-1-phenyl- is unique due to the combination of its methoxy and phenyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

202396-16-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-methoxy-1-phenylpentan-3-one

InChI

InChI=1S/C12H16O2/c1-3-11(13)9-12(14-2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3

InChI Key

QYFRYDPSKGMASD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C1=CC=CC=C1)OC

Origin of Product

United States

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